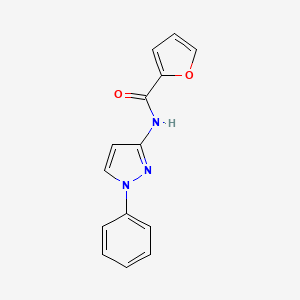
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a furan ring through a carboxamide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling with Furan-2-carboxylic Acid: The pyrazole derivative is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine
This compound has shown promise in various biological assays, including:
Antimicrobial Activity: Effective against certain bacterial and fungal strains.
Anticancer Activity: Potential to inhibit the growth of cancer cells by interfering with specific cellular pathways.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting infectious diseases and cancer.
Mechanism of Action
The mechanism by which N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: Inhibition of key metabolic pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(1-phenyl-1H-pyrazol-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(1-phenyl-1H-pyrazol-3-yl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
Uniqueness
N-(1-phenyl-1H-pyrazol-3-yl)furan-2-carboxamide is unique due to the presence of both a furan and pyrazole ring, which may contribute to its distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(1-phenylpyrazol-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O2/c18-14(12-7-4-10-19-12)15-13-8-9-17(16-13)11-5-2-1-3-6-11/h1-10H,(H,15,16,18) |
InChI Key |
UDRFYTGVZQDXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















